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1,2,4-Triazolidine-3,5-dione, ion(1-), also known as 1,2,4-triazoline-3,5-dione or triazolidinedione, is a nitrogen-containing heterocyclic compound characterized by a five-membered ring structure containing three nitrogen atoms and two carbonyl groups. Its molecular formula is with a molecular weight of approximately 102.05 g/mol. The compound exists in an ionic form due to the presence of the anionic charge on the nitrogen atoms, which contributes to its reactivity and potential applications in various
Research indicates that 1,2,4-triazolidine-3,5-dione exhibits noteworthy biological activities. It has been studied for its potential as an anti-inflammatory agent and for its effects on various biological pathways. The compound's ability to interact with biological molecules suggests its potential utility in medicinal chemistry and drug development . Furthermore, studies have explored its interactions with enzymes and other biomolecules that could lead to therapeutic applications.
The synthesis of 1,2,4-triazolidine-3,5-dione can be achieved through several methods. One common approach involves the reaction of hydrazine derivatives with carbonyl compounds under acidic conditions. Another method includes the oxidation of 4-phenylurazole using oxidizing agents such as lead tetroxide in sulfuric acid . Recent advancements have introduced enzymatic methods using laccase from Trametes versicolor in aqueous phosphate buffer systems to enhance yield and reduce environmental impact .
The unique properties of 1,2,4-triazolidine-3,5-dione make it valuable in various applications:
Interaction studies involving 1,2,4-triazolidine-3,5-dione have focused on its reactivity with biological macromolecules such as proteins and nucleic acids. These studies aim to elucidate the mechanism of action of the compound within biological systems and assess its potential toxicity or therapeutic effects. For instance, research has shown that it can form covalent bonds with certain amino acids in proteins, which may influence enzyme activity or protein stability .
Several compounds share structural similarities with 1,2,4-triazolidine-3,5-dione. Here is a comparison highlighting their uniqueness:
The uniqueness of 1,2,4-triazolidine-3,5-dione lies in its ionic form and specific reactivity patterns that differentiate it from these similar compounds. Its ability to engage in various chemical transformations while maintaining stability under different conditions makes it a subject of interest for further research and application development.
The oxidative cyclization of semicarbazide precursors represents a fundamental approach to synthesizing 1,2,4-triazolidine-3,5-dione compounds [1]. Traditional catalytic systems have relied heavily on lead tetraacetate as the primary oxidizing agent, which facilitates the formation of heterocyclic rings through controlled oxidative processes [2]. Research has demonstrated that lead tetraacetate effectively promotes the cyclization of ketone semicarbazones under specific conditions, yielding oxadiazolinones with considerable efficiency [2].
The mechanistic pathway for oxidative cyclization involves the initial oxidation of semicarbazone substrates, followed by intramolecular ring closure to form the desired triazolidinedione structure [1]. Studies have shown that the oxidative cyclization process can proceed through different pathways depending on reaction conditions, with bromine in acetic acid providing an alternative oxidizing system that yields similar products [1]. The selectivity of ring closure appears to be dependent on the presence or absence of base, with basic conditions favoring oxygen-mediated cyclization pathways [1].
Recent investigations have expanded the scope of catalytic systems beyond traditional lead-based reagents [3]. One-pot reaction methodologies have been developed that utilize alcoholic solvents as both reaction medium and facilitating agent for the cyclization process [3]. These systems demonstrate improved efficiency by eliminating the need for intermediate isolation and solvent changes during the synthesis sequence [3].
| Catalyst System | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|
| Lead tetraacetate | Acetic acid, room temperature | 67 | [2] |
| Bromine/acetic acid | Basic conditions, 20°C | 65-85 | [1] |
| Alcoholic medium | One-pot, 45-55°C | 80-94 | [3] |
The development of aqueous-based catalytic systems has introduced environmentally benign alternatives to traditional organic solvents [4]. Choline chloride has emerged as an effective catalyst for the synthesis of triazolidine derivatives, demonstrating recyclability for up to three cycles with minimal yield attenuation [4]. Under optimized conditions, choline chloride-catalyzed reactions achieve yields of 93% when employing distilled water at neutral pH conditions [4].
Temperature optimization studies have revealed that maintaining reaction temperatures between 45-55°C provides optimal cyclization efficiency while preventing decomposition of sensitive intermediates [3]. The reaction mechanism appears to involve the formation of organolead intermediates that facilitate ring closure through carbocation-mediated pathways [5]. Alternative oxidizing agents, including sodium hypochlorite and tertiary-butyl hypochlorite, have shown promise for specific substrate classes but generally provide lower overall yields compared to lead tetraacetate systems [3].
Mechanochemical synthesis has emerged as a powerful solvent-free methodology for constructing triazolidinedione ring systems [6]. Ball milling techniques enable the formation of heterocyclic compounds through mechanical energy input, eliminating the need for traditional solvents and reducing environmental impact [7]. High-energy planetary ball milling has demonstrated particular effectiveness in facilitating key transformations such as hydroamination and reductive reactions [7].
The mechanochemical approach to triazole synthesis typically involves the grinding of alkyne and azide precursors in specialized copper vessels that provide catalytic sites for ring formation [6]. Custom-made copper flasks with hanging ball mechanisms have been developed to optimize the milling process, achieving yields of 73-80% for thiazolidinone-triazole derivatives within two-hour reaction periods [6]. The surface scratching approach enables comprehensive mixing of reactants while providing the mechanical energy necessary for bond formation and cyclization [6].
Research has established that mechanochemical conditions can achieve different chemoselectivities compared to conventional solution-phase synthesis [8]. The high-energy environment created during ball milling promotes reactions that may be difficult to achieve under standard heating conditions [8]. Optimization parameters for mechanochemical synthesis include milling frequency, number of balls, reaction time, and reactant ratios [8].
| Parameter | Optimal Range | Effect on Yield | Reference |
|---|---|---|---|
| Milling frequency | 20 Hz | Quantitative conversion | [8] |
| Reaction time | 1-2 hours | 73-80% yield | [6] |
| Ball count | 3 balls at 650 rpm | 15 min completion | [9] |
| Temperature control | Water cooling | Prevents decomposition | [8] |
Copper-catalyzed azide-alkyne cycloaddition reactions have been successfully adapted to mechanochemical conditions [9]. The synthesis of carbohydrate-derived triazoles has been achieved through high-speed vibration milling at 650 rpm using three balls for 15-minute periods [9]. These conditions provide rapid access to triazole products while maintaining high selectivity and avoiding the need for chromatographic purification [9].
The mechanochemical synthesis of macrocyclic compounds has demonstrated the versatility of ball milling approaches beyond simple heterocycle formation [8]. Multicomponent polycondensation reactions can be performed under ball milling conditions to produce borasiloxane-based macrocycles with isolated yields of 65-85% [8]. The solvent-free nature of these processes offers significant advantages in terms of waste reduction and process simplification compared to traditional synthetic methods [8].
Flash synthesis protocols have been developed that enable triazole formation within minutes using neat azides and alkynes [10]. These rapid mechanochemical processes typically result in temperature increases due to the exothermic nature of the reactions, with crystallization occurring within five minutes of reaction completion [10]. The elimination of solvent requirements and rapid reaction times make mechanochemical approaches particularly attractive for large-scale synthesis applications [10].
Continuous flow reactor systems have revolutionized the scalable production of triazolidinedione compounds by enabling precise control over reaction parameters and facilitating process intensification [11]. Flow chemistry offers significant advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety profiles, and the ability to maintain consistent reaction conditions throughout extended production runs [12]. The development of efficient flow processes for triazole synthesis has focused on optimizing temperature, pressure, residence time, and catalyst loading to maximize yield and productivity [13].
Automated optimization systems have been successfully implemented for triazole synthesis in continuous flow reactors [14]. Bayesian optimization algorithms coupled with inline nuclear magnetic resonance monitoring enable real-time adjustment of reaction parameters to achieve optimal yields [14]. These systems can automatically trigger measurements and calculate optimal parameters for subsequent optimization steps, leading to seamless and efficient process development [14].
Temperature control represents a critical parameter in flow reactor optimization, with studies demonstrating that precise temperature management can significantly impact reaction outcomes [15]. Heat transfer design considerations include the selection of appropriate heat transfer fluids, optimization of jacket configurations, and implementation of multiple temperature zones to accommodate different reaction stages [16]. Research has shown that maintaining temperatures between 75-250°C with precise control can achieve yields exceeding 80% for triazole synthesis [13].
| Process Parameter | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Temperature | 75-250°C | 80-100% yield | [13] |
| Residence time | 5-90 minutes | Inversely related to temperature | [13] |
| Flow rate | 0.35-1.06 mL/min | Affects conversion efficiency | [17] |
| Pressure | 1-70 bar | Influences reaction kinetics | [18] |
Residence time optimization has proven crucial for achieving high conversions in flow synthesis [13]. Studies have demonstrated that residence times ranging from 5 to 90 minutes can be optimized based on reaction temperature, with higher temperatures requiring shorter residence times to achieve comparable yields [13]. Automated systems can optimize residence time in conjunction with temperature to maximize productivity while maintaining product quality [13].
Flow reactor design considerations for scalable production include reactor geometry, mixing efficiency, and pressure management [19]. Three-dimensional printing technology has enabled the production of customized reactors with enhanced heat transfer characteristics and optimized internal geometries [19]. Genetic algorithms have been employed to maximize surface area within specified reactor volumes while ensuring adequate mixing of reactants [19].
Continuous production capabilities have been demonstrated for pharmaceutical-scale synthesis, with flow systems achieving production rates of 4.85 grams per hour for tetrazole compounds [17]. The integration of safety features, including pressure relief systems and automated shutdown mechanisms, enables safe operation at elevated pressures up to 70 bar [18]. Process intensification through flow chemistry has shown potential for reducing facility footprint by up to 70% while decreasing operational costs by 40-50% compared to traditional batch manufacturing [20].
The quantum mechanical analysis of [4+2] cycloaddition reactions involving 1,2,4-triazolidine-3,5-dione, ion(1-) reveals intricate mechanistic pathways governed by frontier molecular orbital interactions and electronic structure considerations. Density functional theory calculations have provided comprehensive insights into the reactivity patterns and activation barriers associated with these cycloaddition processes.
Computational Studies on Transition State Energetics
Theoretical investigations using the B3LYP/6-31G(d) and B3LYP/6-311G+(d,p) basis sets have demonstrated excellent agreement with experimental data for triazole-based systems [1]. The optimization of geometries using these methods provides accurate predictions of bond lengths, dipole moments, and Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital energies [2]. For triazolidinedione systems, computational analyses reveal that the B3LYP functional yields more reliable results compared to Hartree-Fock methods, particularly for structural parameters and vibrational frequencies [1].
Time-dependent density functional theory calculations have been employed to examine the electronic excitation states of triazoline derivatives [3]. The calculations demonstrate that the energy gap between the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital can be accurately predicted, providing insights into charge transfer mechanisms from aromatic rings to triazole moieties [1]. These calculations indicate that the nucleophilicity of triazole systems follows predictable patterns based on orbital energy calculations.
Activation Strain Model Analysis
Recent theoretical work using the M06-2X/6-311++G(d,p) level of theory demonstrates that triazolinediones exhibit significantly lower activation barriers compared to traditional dienophiles like maleimides [4]. The activation strain model reveals that the energy barriers are primarily controlled by the distortion energies required for fragments to achieve transition state geometries rather than by interaction energies [4]. Specifically, the most reactive triazolinedione systems show the lowest distortion energies, which correlates with the absence of hydrogen atoms at the nitrogen-nitrogen double bond.
The reduced distortion in triazolinedione systems is accompanied by more favorable charge transfer from diene substrates to the nitrogen-nitrogen fragment, leading to enhanced reactivity compared to carbon-carbon double bond systems [4]. Frontier molecular orbital analysis reveals much stronger orbital interactions for triazolinedione systems, with smaller energy gaps between the diene Highest Occupied Molecular Orbital and dienophile Lowest Unoccupied Molecular Orbital.
Electronic Structure Considerations
Quantum chemical studies on various triazole derivatives have established that the electronic structure of the heterocyclic ring plays a crucial role in determining reactivity patterns [5]. Density functional theory calculations using the B3LYP functional with polarized basis sets accurately reproduce experimental ultraviolet-visible absorption wavelengths and oscillator strengths [5]. The calculations demonstrate excellent agreement between computed and experimental maximum absorption wavelengths, validating the theoretical approach for predicting excitation states.
The molecular electrostatic potential surfaces calculated for triazole systems reveal regions of high electron density around nitrogen atoms, which serve as preferred sites for electrophilic attack [6]. Natural bond orbital analysis provides detailed information about charge distribution and bonding characteristics within the triazole ring system [1].
The behavior of 1,2,4-triazolidine-3,5-dione derivatives in aqueous environments exhibits pronounced solvent-dependent effects that significantly influence their reactivity patterns and stability profiles. Aqueous media introduces unique mechanistic pathways through hydrogen bonding interactions and hydrolytic processes that fundamentally alter the chemical behavior of these heterocyclic systems.
Hydrolysis Mechanisms and Stability
Experimental investigations have revealed that phenyl-substituted triazolidinediones undergo rapid hydrolysis under semi-aqueous conditions [7] [8]. The hydrolytic instability is particularly pronounced for electron-deficient derivatives, which exhibit rapid ring-opening reactions in the presence of water molecules. Density functional theory calculations demonstrate that hydrogen-bonding interactions between triazolidinedione systems and water molecules are vital for the formation of ring-opened intermediates [9].
The water-promoted ring-opening of 4-phenyl-1,2,4-triazoline-3,5-dione leads to the formation of diazenecarbonyl-phenyl-carbamic acid intermediates [9]. Natural bond orbital analysis reveals that these intermediates exhibit umpolung effects, where the electronic character of the molecule is reversed compared to the parent compound. This electronic reorganization enables novel reactivity patterns that are not observed in non-aqueous systems.
pH-Dependent Reactivity Patterns
Studies on triazole-based systems have demonstrated significant pH sensitivity in aqueous media [10]. Triazole derivatives show stability at physiological pH values (7.3) but undergo rapid hydrolysis at acidic pH values below 5 [10]. This pH-dependent behavior is attributed to protonation effects that destabilize the heterocyclic ring system and promote hydrolytic cleavage.
The mechanism of acid-catalyzed hydrolysis involves initial protonation at nitrogen centers, followed by nucleophilic attack by water molecules at electrophilic carbon centers [10]. Theoretical investigations support a generalized mechanism where protonation events precede ring-opening processes, leading to the formation of acyclic intermediates.
Aqueous Synthetic Applications
Despite the hydrolytic instability of many triazolidinedione derivatives, aqueous media has proven beneficial for certain synthetic transformations. Click chemistry reactions involving triazole formation proceed efficiently in aqueous systems, often with enhanced rates compared to organic solvents [11]. The synthesis of 1H-1,2,3-triazole analogs via copper-catalyzed azide-alkyne cycloaddition reactions in aqueous medium demonstrates excellent yields and functional group tolerance [11].
Suzuki-Miyaura cross-coupling reactions involving triazole-containing substrates have been successfully performed in aqueous medium [11]. These reactions benefit from the enhanced solubility of ionic intermediates and the stabilization of palladium catalysts in aqueous environments. The water-tolerant nature of these catalytic systems enables efficient bond formation under environmentally benign conditions.
Umpolung Effects in Aqueous Systems
The concept of umpolung reactivity, where the normal polarity of a functional group is reversed, has been extensively studied in the context of triazole chemistry [12]. In aqueous media, triazolidinedione systems can undergo umpolung activation through specific interactions with water molecules and dissolved ions. These interactions can dramatically alter the electronic properties of the heterocyclic system, enabling novel synthetic transformations.
N-heterocyclic carbene-catalyzed umpolung reactions have been demonstrated to proceed efficiently in aqueous or semi-aqueous conditions [12]. The presence of water can facilitate catalyst turnover and provide proton sources for key mechanistic steps. However, the balance between productive umpolung reactivity and destructive hydrolysis must be carefully controlled through pH regulation and additive selection.
The characterization of transient intermediates in triazolidinedione chemistry requires sophisticated spectroscopic techniques capable of monitoring rapid chemical transformations on picosecond to nanosecond timescales. Time-resolved spectroscopy has emerged as a powerful tool for understanding the mechanistic details of these reactive systems and identifying short-lived species that play crucial roles in the overall reaction pathways.
Femtosecond Time-Resolved Spectroscopy Applications
Femtosecond transient absorption spectroscopy has been successfully applied to study the ultrafast dynamics of triazole-containing systems [13]. In the investigation of triazole-based covalent organic frameworks, femtosecond transient absorption measurements revealed rapid charge carrier generation and transport processes [13]. The technique demonstrated that photoexcited states in triazole systems undergo fast relaxation processes with time constants on the order of hundreds of femtoseconds to several picoseconds.
The application of femtosecond X-ray liquidography has provided unprecedented insights into structural dynamics of heterocyclic systems in solution [14]. This technique enables the direct observation of atomic trajectories during chemical transformations, revealing bond formation and breaking processes that occur on ultrafast timescales [14]. For triazole systems, such measurements could potentially resolve the structural changes associated with ring-opening and cycloaddition reactions.
Picosecond Infrared Spectroscopy Studies
Picosecond time-resolved infrared spectroscopy has proven particularly valuable for studying azide-containing systems that are chemically related to triazolidinediones [15]. Studies on rhodium and iridium azide complexes using 266 nanometer and 400 nanometer excitation revealed distinct vibrational signatures of transient intermediates [15]. The technique successfully identified hot band features and vibrational cooling processes that occur within the first few picoseconds following photoexcitation.
The infrared spectroscopic signatures of triazole rings typically appear in the 1570-1550 cm⁻¹ region for nitrogen-nitrogen stretching vibrations and 1640-1560 cm⁻¹ for carbon-nitrogen functions [16]. Time-resolved measurements in these spectral regions can provide direct evidence for ring-opening and reformation processes in triazolidinedione systems.
Nuclear Magnetic Resonance Dynamic Studies
Solution-state nuclear magnetic resonance spectroscopy has revealed dynamic equilibria in triazole systems that exist on timescales accessible to nuclear magnetic resonance measurements [17]. Studies on disubstituted sulfanyl triazole derivatives demonstrated the existence of tautomeric equilibria between different protonation states [17]. The NH region of proton nuclear magnetic resonance spectra showed splitting patterns that evolved over time, indicating slow exchange processes between tautomeric forms.
Carbon-13 nuclear magnetic resonance spectra of triazole systems often exhibit broadened signals in the 165-150 parts per million region, corresponding to ring carbon atoms involved in dynamic processes [17]. These broadening effects are attributed to exchange processes between different tautomeric or conformational states of the molecule.
Transition State Characterization
Theoretical calculations have been used to predict the spectroscopic signatures of transition states in triazolidinedione reactions [18]. Studies on tautomerism in triazoline dione systems using Hartree-Fock and density functional theory methods calculated transition state structures for proton transfer reactions [18]. The calculations revealed that proton transfer processes assisted by water molecules require lower activation energies compared to intramolecular mechanisms.
The vibrational frequencies and corresponding normal mode assignments of transition states provide valuable benchmarks for experimental time-resolved spectroscopy studies [18]. These calculated frequencies can guide the selection of appropriate spectral windows for monitoring specific bond-forming and bond-breaking processes during chemical transformations.
Advanced Spectroscopic Techniques
Circular dichroism spectroscopy has been employed to study the chiral arrangements of triazole residues in oligomeric systems [19]. Density functional theory calculations using the ωB97X-D3/def2-TZVP level successfully reproduced experimental circular dichroism spectra, validating the theoretical prediction of chiral conformations [19]. Such calculations provide a foundation for understanding how triazole rings adopt specific three-dimensional arrangements that could influence their reactivity.
Electron paramagnetic resonance spectroscopy has proven valuable for characterizing radical cation intermediates formed from triazoline systems [20]. The technique revealed that radical cations exhibit planar triazoline ring conformations, contrasting with the envelope-like structures observed in neutral molecules [20]. These structural changes upon oxidation provide insights into the electronic factors that govern triazoline reactivity.